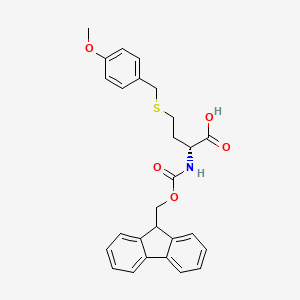
Fmoc-HoCys(Mob)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-HoCys(Mob)-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of homocysteine, an amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a methoxybenzyl (Mob) group at the thiol terminus. These protecting groups are crucial for preventing unwanted side reactions during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-HoCys(Mob)-OH typically involves the protection of homocysteine. The amino group is protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium bicarbonate. The thiol group is protected with the Mob group using Mob-Cl in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The protecting groups can be removed under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine for Fmoc removal and trifluoroacetic acid (TFA) for Mob removal.
Major Products Formed:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol peptides.
Substitution: Deprotected homocysteine.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-HoCys(Mob)-OH is widely used in solid-phase peptide synthesis (SPPS) to introduce homocysteine residues into peptides.
Biology: In biological research, it is used to study the role of homocysteine in protein structure and function.
Medicine: It is used in the synthesis of peptide-based drugs and in the study of diseases related to homocysteine metabolism.
Industry: this compound is used in the production of custom peptides for research and therapeutic purposes.
Mecanismo De Acción
The primary mechanism of action of Fmoc-HoCys(Mob)-OH is through its incorporation into peptides. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The Mob group protects the thiol group, allowing for selective deprotection and subsequent reactions.
Comparación Con Compuestos Similares
Fmoc-Cys(Trt)-OH: Similar to Fmoc-HoCys(Mob)-OH but uses a trityl (Trt) group for thiol protection.
Fmoc-HoCys(Trt)-OH: Uses a trityl group for thiol protection but is otherwise similar.
Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection.
Uniqueness: this compound is unique due to its specific protecting groups, which offer different stability and reactivity profiles compared to other similar compounds. The Mob group provides a balance between stability and ease of removal, making it suitable for specific synthetic applications.
Propiedades
Fórmula molecular |
C27H27NO5S |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C27H27NO5S/c1-32-19-12-10-18(11-13-19)17-34-15-14-25(26(29)30)28-27(31)33-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m1/s1 |
Clave InChI |
LLLBRVFAWFVKNE-RUZDIDTESA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CSCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
COC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009942.png)
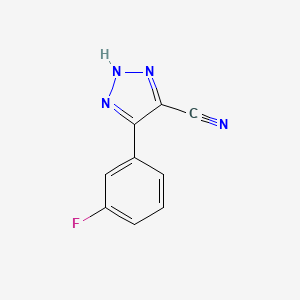
![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13009948.png)
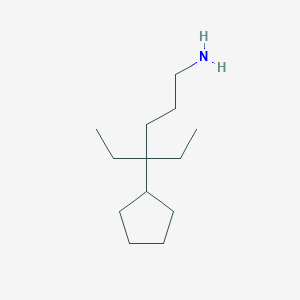
![4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13009955.png)
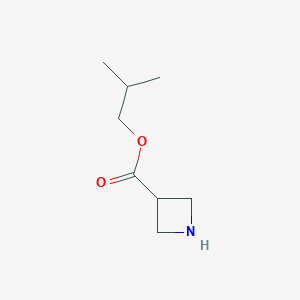
![Pyrazolo[1,5-b]pyridazin-3-amine](/img/structure/B13009968.png)

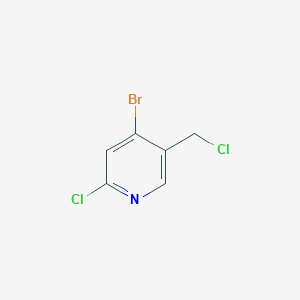
![7-Methylbenzo[d]isothiazole](/img/structure/B13009985.png)
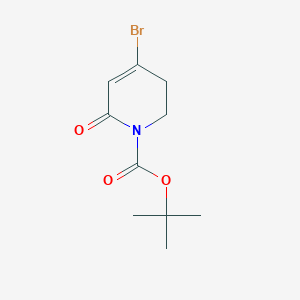

![tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13010015.png)

